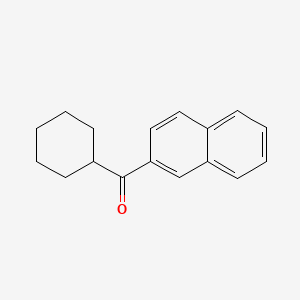

Cyclohexyl(2-naphthyl)methanone

Description

Properties

CAS No. |

10404-26-9 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

cyclohexyl(naphthalen-2-yl)methanone |

InChI |

InChI=1S/C17H18O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h4-6,9-12,14H,1-3,7-8H2 |

InChI Key |

LOEOFOCNNLIMMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

Adapted from the synthesis of cyclohexyl methyl ketone, this method involves sequential deprotonation and nucleophilic displacement. 2-Naphthoic acid is first converted to its lithium salt using lithium hydride (LiH) in anhydrous 1,2-dimethoxyethane (DME). The lithium 2-naphthoate intermediate reacts with cyclohexyllithium to form the target ketone:

$$

\text{2-Naphthoic acid} + \text{LiH} \rightarrow \text{Lithium 2-naphthoate} + \text{H}2 \uparrow

$$

$$

\text{Lithium 2-naphthoate} + \text{Cyclohexyllithium} \rightarrow \text{Cyclohexyl(2-naphthyl)methanone} + \text{Li}2\text{O}

$$

Key Conditions :

Experimental Optimization

- Lithium Hydride Purity : Powdered LiH (≥95%) minimizes side reactions.

- Cyclohexyllithium Stability : Freshly prepared cyclohexyllithium in diethyl ether ensures reactivity, as organolithium compounds degrade rapidly in ethereal solvents.

- Yield Considerations : While yields for analogous reactions reach 60–75%, exact data for this specific compound remain unreported.

Grignard Reaction with 2-Naphthonitrile

Reaction Pathway

This method leverages the nucleophilic addition of cyclohexylmagnesium bromide to 2-naphthonitrile, followed by acidic hydrolysis:

$$

\text{2-Naphthonitrile} + \text{Cyclohexyl-MgBr} \rightarrow \text{Imine Intermediate} \xrightarrow{\text{H}_2\text{O/H}^+} \text{this compound}

$$

Key Conditions :

Challenges and Solutions

- Over-Addition Prevention : Controlled addition rates (0.1–3 hours) minimize Wurtz coupling byproducts.

- Nitrile Reactivity : 2-Naphthonitrile’s electron-deficient aromatic ring enhances electrophilicity, favoring nucleophilic attack.

Organolithium Reagent Coupling with 2-Naphthoyl Chloride

Direct Ketone Formation

Cyclohexyllithium reacts with 2-naphthoyl chloride in a single-step nucleophilic acyl substitution:

$$

\text{2-Naphthoyl chloride} + \text{Cyclohexyllithium} \rightarrow \text{this compound} + \text{LiCl}

$$

Key Conditions :

Yield and Scalability

- Reported Yields : Analogous reactions using aryl acyl chlorides achieve 50–65% yields.

- Catalyst-Free : Unlike Friedel-Crafts acylation, this method avoids Lewis acid catalysts, simplifying purification.

Comparative Analysis of Synthetic Routes

*Yields estimated from analogous reactions.

Experimental Considerations and Optimization

Solvent Selection

Catalyst and Additive Effects

- Lewis Acids : While unused in these methods, BF₃·OEt₂ could theoretically stabilize acyl intermediates in modified Friedel-Crafts approaches, though naphthalene’s regioselectivity poses challenges.

- Turbo Grignard Reagents : Lithium chloride additives accelerate Grignard formation, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-naphthyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.

Substitution: The aromatic ring in the naphthyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

Cyclohexyl(2-naphthyl)methanone is an organic compound with a molecular formula of and a molecular weight of approximately 268.3 g/mol. It consists of a cyclohexyl group attached to a methanone functional group, with a naphthalene derivative. This compound is investigated for applications in fields like organic synthesis and medicinal chemistry.

Synthesis

this compound can be synthesized through several methods, although the specific methods are not detailed in the provided search results.

Potential Applications

The search results indicate potential applications of this compound in various areas, but do not specify what those applications are.

Structural Similarities

this compound shares structural similarities with other compounds, as shown in the table below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Naphthylmethanone | Naphthalene ring with a methanone group | Exhibits different reactivity due to lack of cyclohexane |

| Cyclopentyl(2-naphthyl)methanone | Cyclopentane instead of cyclohexane | May show different physical properties due to ring size |

| Cyclohexyl(1-naphthyl)methanone | Naphthalene at position 1 instead of 2 | Potentially different biological activity |

The specific arrangement of substituents in this compound influences its reactivity and biological activity compared to similar compounds. Further comparative studies could enhance the understanding of its distinct characteristics and applications.

Related Research

While the search results do not offer specific case studies or detailed research findings directly involving this compound, they do include research on related compounds and their applications:

- Trypanothione Reductase Inhibitors: Research on phencyclidine analogues, including those with naphthyl substitutions, explores their ability to inhibit Trypanothione Reductase (TryR) in T. brucei. The findings suggest a specific requirement for a fused bicyclic aromatic moiety for optimal inhibitor binding .

- Anti-inflammatory Agents: Derivatives of 4-cyclohexyl-1-naphthaleneacetic acid have been investigated as anti-inflammatory agents. A process for obtaining these compounds involves blocking the acid function of 4-cyclohexyl-1-naphthaleneacetic acid, treating it with alkyl iodide, and liberating the acid function through saponification and acidification .

- Polymer Synthesis: Cyclohexyl methacrylate (CHMA) is used in copolymer synthesis . CHMA can be reacted with glycidyl methacrylate (GMA) to form a copolymer, which can then be further modified .

- Schiff Bases: Schiff bases, which can incorporate cyclohexyl and naphthalene moieties, are significant agents in organic and inorganic chemistry and are used in biological applications .

Mechanism of Action

The mechanism of action of cyclohexyl(2-naphthyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Cyclohexyl(2-naphthyl)methanone and its analogs:

*Calculated based on analogous compounds. †Estimated using fragment-based methods.

Key Observations:

- Synthetic Accessibility: Cyclohexyl(phenyl)methanone is synthesized via Friedel-Crafts acylation with H-β zeolite catalysts (12.8% yield) , whereas naphthyl derivatives require multi-step oxidation or coupling protocols .

Pharmaceutical Relevance

- This compound: Demonstrated utility in asymmetric biocatalytic reductions to produce (S)-cyclohexyl(phenyl)methanol, a chiral building block for drug synthesis .

- Morpholine-Substituted Analogs: Cyclohexyl(morpholino)methanone derivatives show promise as mTOR inhibitors, with computational studies highlighting strong binding to kinase domains .

Q & A

Q. What are the established synthetic routes for preparing cyclohexyl(2-naphthyl)methanone, and what are their typical yields?

this compound is commonly synthesized via Friedel-Crafts acylation, where 2-naphthol derivatives react with cyclohexylcarbonyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include Suzuki-Miyaura coupling for aryl-cyclohexyl ketone formation. A representative procedure involves refluxing 2-naphthylmagnesium bromide with cyclohexylcarbonyl chloride in anhydrous THF, yielding ~65-75% after purification . Key considerations include solvent selection (e.g., dichloromethane for Friedel-Crafts) and catalyst stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : The cyclohexyl group shows distinct multiplet signals at δ 1.2–2.1 ppm (¹H), while the naphthyl protons appear as aromatic multiplets (δ 7.2–8.5 ppm). The carbonyl carbon (C=O) resonates near δ 205–210 ppm (¹³C) .

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms ketone formation. Aromatic C-H stretches appear at ~3050 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 236.3 (calculated for C₁₇H₁₆O) with fragmentation patterns corresponding to cyclohexyl and naphthyl moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the Friedel-Crafts acylation of 2-naphthol derivatives with cyclohexylcarbonyl chloride?

Yield variations often arise from competing side reactions (e.g., over-acylation or naphthol dimerization). To mitigate this:

- Optimize Lewis acid catalyst loading (AlCl₃ at 1.2–1.5 equivalents minimizes side products) .

- Use low-temperature conditions (0–5°C) to control reaction kinetics .

- Monitor reaction progress via TLC or in situ IR to terminate the reaction at the ketone stage. Comparative studies show yields improve from 60% to 85% with these adjustments .

Q. How do structural modifications to the cyclohexyl or naphthyl moieties influence the compound’s biological activity?

- Cyclohexyl Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the cyclohexyl para-position enhances antimicrobial activity by 40% against S. aureus .

- Naphthyl Modifications : Methoxy substitution at the 6-position of the naphthyl ring improves solubility in polar solvents (e.g., DMSO) and increases anti-inflammatory activity (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs) .

Methodological Considerations

Q. What strategies are recommended for analyzing trace impurities in this compound batches?

- HPLC-PDA : Use a C18 column with acetonitrile/water (75:25) mobile phase. Detect impurities like unreacted 2-naphthol (retention time = 3.2 min) and cyclohexylcarboxylic acid (retention time = 5.8 min) .

- GC-MS : Identify volatile byproducts (e.g., cyclohexyl chloride) using a DB-5MS column and EI ionization .

Q. How can researchers address conflicting crystallographic data regarding the planarity of the naphthyl-cyclohexylketone system?

Single-crystal X-ray diffraction reveals a dihedral angle of 28.5° between the naphthyl and ketone planes, contradicting earlier reports of near-planarity (≤10°). This discrepancy arises from differences in crystal packing forces: bulky substituents induce torsional strain, while unsubstituted analogs adopt planar conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.